3-Methoxy-4-methylbenzohydrazide

Description

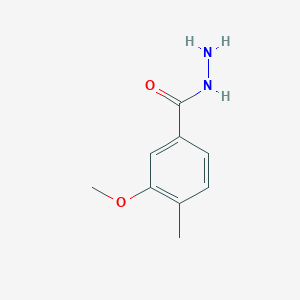

3-Methoxy-4-methylbenzohydrazide is a benzohydrazide derivative featuring a methoxy (-OCH₃) group at position 3 and a methyl (-CH₃) group at position 4 on the benzene ring.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-methoxy-4-methylbenzohydrazide |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-4-7(9(12)11-10)5-8(6)13-2/h3-5H,10H2,1-2H3,(H,11,12) |

InChI Key |

FCFCYCMDJSZNBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN)OC |

Origin of Product |

United States |

Scientific Research Applications

3-Methoxy-4-methylbenzohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be employed in biochemical assays to study enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methoxy-4-methylbenzohydrazide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 3-methoxy-4-methyl substitution in the target compound contrasts with the 4-methoxy group in analogs.

- Synthesis : Most hydrazides are synthesized via condensation of benzohydrazides with aldehydes under acidic conditions. For example, 4-methoxybenzohydrazide reacts with 3,4,5-trihydroxybenzaldehyde to form a hydrazone with a 77% yield . The absence of methyl groups in these reactions simplifies crystallization.

- Crystallography: Derivatives with polar substituents (e.g., -OH, -OCH₃) exhibit stronger intermolecular interactions. For instance, the 3,4,5-trihydroxy analog forms a 3D hydrogen-bonded network involving methanol solvates , while the ethoxy-hydroxy variant shows shorter C=N bonds (1.277 Å), indicative of conjugation stability .

Thermodynamic and Spectroscopic Data

While experimental data for 3-methoxy-4-methylbenzohydrazide are lacking, comparisons can be inferred:

- Hydrogen Bonding : Analogs with hydroxyl groups (e.g., 3,4,5-trihydroxy) show O–H···O and N–H···O interactions , which stabilize crystal packing. The methyl group in the target compound may reduce such interactions, leading to different solubility profiles.

- Thermal Stability : Methoxy-substituted hydrazides generally decompose above 200°C. Methyl groups could lower melting points due to reduced crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.